Domitroban
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Overview
Description
Domitroban is a phenylsulfonylaminobicycloheptenoic acid derivative. It functions as a thromboxane A2 receptor antagonist and has been explored for its potential as an antiasthmatic and cerebroprotective drug. This compound has shown efficacy in inhibiting proteinuria in animal models of renal injury and has been investigated in clinical trials for the treatment of allergic rhinitis and asthma .
Preparation Methods
The synthesis of Domitroban involves several steps:
Alkylation: Bicyclo[2.2.1]heptan-2-one is alkylated with allyl bromide and butyllithium in tetrahydrofuran to produce exo-3-allylbicyclo[2.2.1]heptan-2-one.
Oxime Formation: The resulting compound is reacted with hydroxylamine to form the corresponding oxime.
Reduction: The oxime is reduced using lithium aluminium hydride in tetrahydrofuran to yield 3-exo-allylbicyclo[2.2.1]heptan-2-endo-amine.
Acylation: This amine is acylated with benzyloxycarbonyl chloride in the presence of pyridine to form a carbamic ester.
Epoxidation and Oxidation: The carbamic ester undergoes epoxidation with m-chloroperbenzoic acid and subsequent oxidation with periodic acid to form an aldehyde.
Wittig Condensation: The aldehyde is subjected to Wittig condensation with 4-carboxybutyl triphenylphosphonium bromide in the presence of sodium hydride in dimethyl sulfoxide, followed by methylation with diazomethane to produce a methyl ester.
Deprotection and Acylation: The methyl ester is deprotected with trifluoroacetic acid to yield a free amino ester, which is then acylated with benzenesulfonyl chloride to form a sulfonamide ester.
Chemical Reactions Analysis
Domitroban undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the sulfonamide group.
Hydrolysis: The ester and amide bonds in this compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include lithium aluminium hydride for reduction, m-chloroperbenzoic acid for epoxidation, and potassium hydroxide for hydrolysis. Major products formed from these reactions include various intermediates and derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying thromboxane A2 receptor antagonists.
Biology: Domitroban is used in research to understand the role of thromboxane A2 in biological processes.
Medicine: It has been investigated for its potential in treating asthma, allergic rhinitis, and renal injuries.
Industry: This compound’s synthesis and derivatives are of interest in the pharmaceutical industry for developing new therapeutic agents
Mechanism of Action
Domitroban exerts its effects by antagonizing the thromboxane A2 receptor. This receptor is involved in various physiological processes, including platelet aggregation and vasoconstriction. By blocking this receptor, this compound inhibits the actions of thromboxane A2, leading to reduced platelet aggregation and vasodilation. This mechanism is beneficial in conditions such as asthma and renal injuries, where thromboxane A2 plays a detrimental role .
Comparison with Similar Compounds
Domitroban is compared with other thromboxane A2 receptor antagonists such as OKY046 and Ramatroban. While OKY046 is a thromboxane A2 synthase inhibitor, this compound is more potent in inhibiting thromboxane A2 receptor-mediated processes. Ramatroban, another thromboxane A2 receptor antagonist, is known for its long-lasting inhibitory effects. This compound’s unique structure and potent antagonistic properties make it a valuable compound for research and therapeutic applications .
Similar compounds include:
OKY046: A thromboxane A2 synthase inhibitor.
Ramatroban: A potent thromboxane A2 receptor antagonist.
SQ29548: Another thromboxane A2 receptor antagonist used in research.
Properties
CAS No. |
112966-96-8 |
---|---|
Molecular Formula |
C20H27NO4S |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
(Z)-7-[(1R,2S,3S,4S)-3-(benzenesulfonamido)-2-bicyclo[2.2.1]heptanyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H27NO4S/c22-19(23)11-7-2-1-6-10-18-15-12-13-16(14-15)20(18)21-26(24,25)17-8-4-3-5-9-17/h1,3-6,8-9,15-16,18,20-21H,2,7,10-14H2,(H,22,23)/b6-1-/t15-,16+,18+,20+/m1/s1 |
InChI Key |
PWTCIBWRMQFJBC-ZEMKZVSASA-N |
SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1[C@@H]([C@H]2NS(=O)(=O)C3=CC=CC=C3)C/C=C\CCCC(=O)O |
Canonical SMILES |
C1CC2CC1C(C2NS(=O)(=O)C3=CC=CC=C3)CC=CCCCC(=O)O |
Appearance |
Solid powder |
115266-92-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5,7-(3-phenylsulfonylamino(2.2.1)bicyclohept-2-yl)heptenoic acid calcium 5,7-(3-phenylsulfonylaminobicyclo(2.2.1)hept-2-yl)-5-heptenoate hydrate S 145 S 145, (+-)-isomer S 145, (-)-isomer S 145, (1alpha,2alpha(Z),3alpha,4alpha)-isomer S 145, (1alpha,2alpha(Z),3beta,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3alpha,4alpha)-isomer S 145, 1R-(1alpha,2beta(Z),3beta,4alpha)-isomer S-145 S-1452 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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